molecular formula C12H7ClFNO B12086000 3-(4-Chlorobenzoyl)-5-fluoropyridine

3-(4-Chlorobenzoyl)-5-fluoropyridine

Cat. No.: B12086000
M. Wt: 235.64 g/mol
InChI Key: QOPMOEJOMNTIJN-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-5-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorobenzoyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-5-fluoropyridine typically involves the functionalization of pyridine derivatives. One common method is the regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by treatment with aryl- and alkylmagnesium halides. This process involves heating to 75°C to produce 3,4-pyridynes, which are then further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium halides and controlled reaction conditions are crucial for achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted pyridine derivatives .

Scientific Research Applications

3-(4-Chlorobenzoyl)-5-fluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzoyl chloride
  • 4-Chlorobenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 2-Chlorobenzoyl chloride
  • 4-Bromobenzoyl chloride
  • 2-Bromobenzoyl chloride
  • 4-Methoxybenzoyl chloride
  • 3-Chloroperbenzoic acid
  • 4-Nitrobenzoyl chloride
  • 3-Nitrobenzoyl chloride

Uniqueness

3-(4-Chlorobenzoyl)-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

(4-chlorophenyl)-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C12H7ClFNO/c13-10-3-1-8(2-4-10)12(16)9-5-11(14)7-15-6-9/h1-7H

InChI Key

QOPMOEJOMNTIJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CN=C2)F)Cl

Origin of Product

United States

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